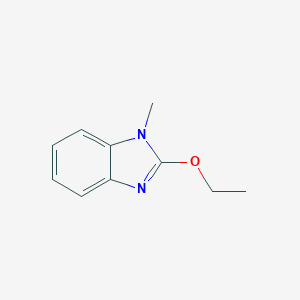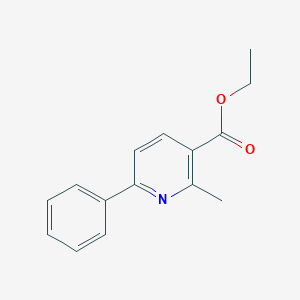
2-Propanol, 1,3-diphthalimido-
Vue d'ensemble
Description
The compound 2-Propanol, 1,3-diphthalimido- is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect information about the compound . For instance, the synthesis of related compounds such as 1-[15N]amino-2-propanol hydrochloride and 1-Amino-2-[3-13C]propanol Hydrochloride involves phthalimide derivatives, which are relevant to the diphthalimido group in the compound of interest .
Synthesis Analysis
The synthesis of compounds related to 2-Propanol, 1,3-diphthalimido- involves multiple steps, including Gabriel condensation, reduction with sodium borohydride, and hydrolysis. These methods yield isotopically labeled compounds, which are useful for various analytical purposes . Although the exact synthesis of 2-Propanol, 1,3-diphthalimido- is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 1,3-dichloro-2-propanol, have been studied using computational methods like DFT and MP2. These studies provide insights into the conformational stability and the presence of intermolecular interactions, which are important for understanding the behavior of similar compounds .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2-Propanol, 1,3-diphthalimido-. However, the synthesis and reactivity of related compounds, such as the cyclization of arylamidrazones, can offer insights into potential reactions that 2-Propanol, 1,3-diphthalimido- might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the determination of 1,3-dichloro-2-propanol in papers treated with resins was achieved using gas chromatography-mass spectrometry, which could be relevant for analyzing the physical properties of 2-Propanol, 1,3-diphthalimido- . Additionally, the crystal structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane provides information on molecular symmetry and the absence of classical hydrogen bonds, which could be comparable to the properties of 2-Propanol, 1,3-diphthalimido- .
Applications De Recherche Scientifique
Catalytic Activity and Selectivity in Isopropylation
The catalytic activity and selectivity of 2-Propanol, 1,3-diphthalimido- were studied in the context of isopropylation of benzene. Factors such as temperature, feed ratio, and the Si/Al molar ratio of the catalyst were considered. Results showed that selectivity towards cumene increases with certain variables, highlighting the chemical's role in catalysis and organic synthesis (Sasidharan, Reddy, & Kumar, 1995).
Synthesis and Crystal Structure
A study on the synthesis and crystal structure of 1,2-Dis(1,3-diphenylpropan-2-yl)disulfane, involving 2-Propanol, 1,3-diphthalimido-, revealed its molecular structure through various analytical techniques. This research contributes to the understanding of its properties and potential applications in molecular chemistry (Feng, 2013).
Role in Intermolecular Hydrogen Bonds
Research involving 2-Propanol, 1,3-diphthalimido- focused on the interplay between inter and intramolecular hydrogen bonds. The findings offer insights into molecular interactions and chiral discrimination, which are significant in understanding molecular structures and reactions (Seurre et al., 2004).
Application in Dehalogenation Processes
The role of 2-Propanol, 1,3-diphthalimido- in dehalogenation processes was examined. Studies on bacteria capable of degrading related compounds showed how this chemical can be involved in environmental decontamination and microbial metabolism (van den Wijngaard, Reuvekamp, & Janssen, 1991).
Photoreactivity in Nanomaterials Synthesis
Investigations into the photoreactivity of 2-Propanol, 1,3-diphthalimido- revealed its use in the synthesis of nanomaterials, particularly in the formation of anatase TiO2 nanosheets. This study provides an understanding of its role in advancing nanotechnology and material science (Yang et al., 2009).
Propriétés
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-11(9-20-16(23)12-5-1-2-6-13(12)17(20)24)10-21-18(25)14-7-3-4-8-15(14)19(21)26/h1-8,11,22H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYSJPCAPDCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224295 | |
| Record name | 2-Propanol, 1,3-diphthalimido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1,3-diphthalimido- | |
CAS RN |
73825-95-3 | |
| Record name | 1,3-Diphthalimido-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol,3-diphthalimido- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-diphthalimido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHTHALIMIDO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HZ6L4Q2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















